molecular formula C9H12O4S B2653224 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid CAS No. 134767-82-1

2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid

Cat. No.: B2653224
CAS No.: 134767-82-1
M. Wt: 216.25
InChI Key: KZPNJNAEUVMDMA-UHFFFAOYSA-N
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Description

2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid is a high-purity chemical reagent featuring a unique spirocyclic structure that integrates oxa- and thia- heterocycles. This compound is offered exclusively for research and development purposes, strictly for laboratory use. Spirocyclic compounds and acetic acid derivatives analogous to this product are of significant interest in medicinal chemistry and drug discovery for their potential as molecular scaffolds . The complex spiro[4.4]nonane core structure presents a versatile platform for chemical synthesis and the development of novel bioactive molecules. Specific details regarding its mechanism of action and confirmed biological activity require further investigation by the research community. Researchers are encouraged to explore its potential applications in areas such as inhibitor design, given that structurally related (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent and selective inhibitors of enzymes like aldose reductase . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c10-7(11)5-6-8(12)13-9(14-6)3-1-2-4-9/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPNJNAEUVMDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid typically involves the reaction of cyclopentanone with ethylene glycol and sulfur to form the spirocyclic intermediate. This intermediate is then oxidized to introduce the oxo group, followed by the addition of acetic acid to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid involves its interaction with specific molecular targets. The oxo and thiaspiro groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic Acid (CAS 714-72-7)

  • Structure : Replaces the 1-oxa-4-thia system with a 1,3-diazaspiro ring (two nitrogen atoms) and adds a 4-oxo group.
  • Key Differences :
    • Heteroatoms : Nitrogen atoms instead of sulfur and oxygen alter electronic properties and hydrogen-bonding capacity.
    • Molecular Weight : 212.20 g/mol, lighter than sulfur-containing analogues.
    • Stability : Likely more polar due to diaza groups, requiring storage at 2–8°C .

[Benzyl(2-methoxyethyl)carbamoyl]methyl 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetate

  • Structure : Ester derivative of the diazaspiro compound, with a benzyl(2-methoxyethyl)carbamoyl group.
  • Key Differences :
    • Functionality : Esterification reduces acidity and increases lipophilicity (MW: 417.46 g/mol).
    • Applications : Likely used as a prodrug or intermediate due to enhanced membrane permeability .

2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-phenylethyl)acetamide (CAS 722480-53-7)

  • Structure : Amide derivative with a phenylethyl substituent.
  • Key Differences :
    • Stability : Amide bonds resist hydrolysis compared to esters or acids.
    • Bioactivity : Phenylethyl group may enhance receptor binding in medicinal chemistry contexts .

N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide (CAS 2059927-99-8)

  • Structure : Combines 1-oxa and 7-aza rings with an acetamide group.
  • Key Differences: Heteroatom Position: 7-aza vs. 4-thia alters ring electronics and conformational flexibility.

Biological Activity

2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid, with the molecular formula C9_9H12_{12}O4_4S and a molecular weight of 216.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a spirocyclic structure that includes oxo, oxa, and thiaspiro groups, which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
IUPAC Name2-(2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl)acetic acid
Molecular FormulaC9_9H12_{12}O4_4S
Molecular Weight216.26 g/mol
CAS Number134767-82-1

Anti-inflammatory Effects

The compound is also being investigated for potential anti-inflammatory properties. The presence of the thiaspiro moiety suggests possible interactions with inflammatory pathways, although direct evidence for this specific compound remains sparse.

Aldose Reductase Inhibition

A related class of compounds has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. For example, derivatives of thiazolidinone exhibit potent inhibition of aldose reductase with submicromolar IC50_{50} values, suggesting that this compound may possess similar inhibitory activity due to structural similarities .

While specific mechanistic studies on this compound are not extensively documented, the following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Interaction with Biomolecules : The unique structure allows for potential binding to proteins or nucleic acids, influencing biological processes.

Study on Thiazolidinone Derivatives

A study focused on thiazolidinone derivatives demonstrated their potential as aldose reductase inhibitors, highlighting the relevance of structural modifications that enhance biological activity . While not directly involving this compound, these findings provide insights into how similar compounds may behave.

Cytotoxicity Assessments

In vitro studies have indicated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. These findings suggest that further exploration of this compound's effects on cell viability and proliferation could yield valuable data for therapeutic applications.

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